molecular formula C8H14N2O5S B196262 gamma-Glutamylcysteine CAS No. 636-58-8

gamma-Glutamylcysteine

Cat. No.: B196262
CAS No.: 636-58-8
M. Wt: 250.27 g/mol
InChI Key: RITKHVBHSGLULN-WHFBIAKZSA-N
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Description

Gamma-Glutamylcysteine is a dipeptide composed of L-glutamic acid and L-cysteine. It is found in animals, plants, fungi, some bacteria, and archaea. This compound is notable for its unusual gamma-bond between the constituent amino acids and serves as a key intermediate in the gamma-glutamyl cycle. It is the most immediate precursor to the antioxidant glutathione, which plays a crucial role in cellular defense against oxidative stress .

Mechanism of Action

Target of Action

Gamma-Glutamylcysteine (γ-GC) primarily targets the enzyme Glutathione Synthetase . This enzyme plays a crucial role in the synthesis of glutathione, a tripeptide that is essential for cellular functions such as detoxification of xenobiotics and redox signaling .

Mode of Action

This compound interacts with its target by serving as a substrate for the enzyme Glutathione Synthetase . This enzyme catalyzes the formation of glutathione from γ-GC and glycine . The interaction results in the production of glutathione, a critical antioxidant molecule in cells .

Biochemical Pathways

This compound is involved in several biochemical pathways, including Glutamate Metabolism and Glutathione Metabolism . It is a key intermediate in the γ-glutamyl cycle, which regulates the cellular levels of glutathione . The downstream effects of these pathways include the regulation of redox homeostasis and protection against oxidative stress .

Pharmacokinetics

It is known that γ-gc is synthesized from l-glutamic acid and l-cysteine in the cytoplasm of virtually all cells . The production of γ-GC is the rate-limiting step in glutathione synthesis . More research is needed to fully understand the ADME properties of γ-GC and their impact on its bioavailability.

Result of Action

The primary result of γ-GC’s action is the production of glutathione, which plays a crucial role in maintaining cellular redox homeostasis . Glutathione is involved in several crucial cellular functions, such as redox signaling, detoxification of xenobiotics and/or their metabolites, modulation of cell proliferation, apoptosis, and fibrogenesis .

Action Environment

The action of γ-GC can be influenced by various environmental factors. For instance, the production of cellular γ-GC in humans slows down with age, as well as during the progression of many chronic diseases . Therefore, supplementation with γ-GC could potentially offer health benefits in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma, or episodes of poisoning .

Biochemical Analysis

Biochemical Properties

GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an adenosine triphosphate (ATP) requiring reaction catalysed by the enzyme glutamate-cysteine ligase (GCL) . The production of GGC is the rate-limiting step in glutathione synthesis . Gamma-glutamyl transpeptidases (γ-GTs) belong to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Cellular Effects

GGC is essential to mammalian life . It is vital for the biosynthesis of glutathione . Since the production of cellular GGC in humans slows down with age, as well as during the progression of many chronic diseases, it has been postulated that supplementation with GGC could offer health benefits . Such GGC supplementation may also be of benefit in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma or episodes of poisoning . GGC treatment significantly reduced the percentage of senescence-associated-β-galactosidase (SA-β-Gal)-positive cells and inhibited D-gal-induced cell cycle arrest in PC12 cells .

Molecular Mechanism

GGC exhibits better therapeutic effects against inflammation compared with N-acetyl-L-cysteine (NAC) and GSH . Mechanistically, GGC suppressed LPS-induced reactive oxygen species accumulation and GSH depletion . Inflammatory stimuli, such as LPS treatment, upregulated the expression of glutathione synthetase via activating nuclear factor-erythroid 2-related factor (Nrf2) and nuclear factor kappa B (NF-κB) pathways, thereby promoting synthesis of GSH from GGC .

Temporal Effects in Laboratory Settings

GGC treatment significantly improved the survival, weight loss, and colon tissue damage of IBD mice . Moreover, both in vivo and in vitro experiments demonstrated that GGC exhibited better therapeutic effects against inflammation compared with N-acetyl-L-cysteine (NAC) and GSH .

Dosage Effects in Animal Models

In vivo investigation showed that GGC reduced sepsis lethality and attenuated systemic inflammatory responses in mice . Moreover, co-treatment of Aβ 40 oligomers with GGC at 200 μM increased the activity of the antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPx) and led to significant increases in the levels of the total antioxidant capacity (TAC) and GSH and reduced the GSSG/GSH ratio .

Metabolic Pathways

GGC is a key intermediate in the γ-glutamyl cycle first described by Meister in the 1970s . It is the most immediate precursor to the antioxidant glutathione . GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an ATP requiring reaction catalysed by the enzyme glutamate-cysteine ligase (GCL) .

Transport and Distribution

GGC is synthesized in the cytoplasm of virtually all cells . The intracellular concentration is generally low because GGC is rapidly bonded with a glycine to form glutathione . This second and final reaction step in glutathione biosynthesis is catalysed by the activity of the ATP dependent glutathione synthetase enzyme .

Subcellular Localization

The main subcellular location of GGC is in the cytoplasm . In addition, it is localized to the nucleoplasm . The intracellular concentration of GGC is generally low because GGC is rapidly bonded with a glycine to form glutathione .

Preparation Methods

Gamma-Glutamylcysteine is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells. This process requires adenosine triphosphate and is catalyzed by the enzyme glutamate-cysteine ligase. The production of this compound is the rate-limiting step in glutathione synthesis .

In industrial settings, this compound can be produced using engineered enzymes. For example, this compound synthetase from Escherichia coli can be engineered to catalyze the formation of this compound from L-glutamic acid and L-cysteine . Another method involves using a phytochelatin synthase-like enzyme derived from Nostoc sp., which can be immobilized on a cellulose carrier for continuous production .

Scientific Research Applications

Gamma-Glutamylcysteine has numerous scientific research applications across various fields:

Properties

IUPAC Name

(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITKHVBHSGLULN-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212978
Record name gamma-Glutamylcysteine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001049
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

636-58-8
Record name γ-L-Glutamyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-58-8
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Record name gamma-Glutamylcysteine
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Record name gamma-Glutamylcysteine
Source DrugBank
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Record name gamma-Glutamylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name G-Glu-cys trifluoroacetate
Source European Chemicals Agency (ECHA)
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Record name .GAMMA.-GLUTAMYLCYSTEINE
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Record name gamma-Glutamylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001049
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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